Glycidyl acetate, (S)-

Enzymatic kinetic resolution Chiral chromatography Biocatalysis

(S)-Glycidyl acetate (CAS 65031-95-0), systematically named [(2S)-oxiran-2-yl]methyl acetate, is a single-enantiomer C5 epoxide ester bearing a terminal oxirane ring and an acetate leaving group. With a molecular weight of 116.11 g/mol, density of 1.14 g/cm³, and boiling point of 146.7 °C , this compound serves as a bifunctional chiral intermediate that can undergo stereospecific ring-opening by nucleophiles while preserving the (S)-configuration at the C2 stereocenter.

Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
CAS No. 65031-95-0
Cat. No. B1604307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycidyl acetate, (S)-
CAS65031-95-0
Molecular FormulaC5H8O3
Molecular Weight116.11 g/mol
Structural Identifiers
SMILESCC(=O)OCC1CO1
InChIInChI=1S/C5H8O3/c1-4(6)7-2-5-3-8-5/h5H,2-3H2,1H3/t5-/m1/s1
InChIKeyJKXONPYJVWEAEL-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (S)-Glycidyl Acetate CAS 65031-95-0: A Chiral Epoxide Building Block for Asymmetric Synthesis and Enantioselective Polymerization


(S)-Glycidyl acetate (CAS 65031-95-0), systematically named [(2S)-oxiran-2-yl]methyl acetate, is a single-enantiomer C5 epoxide ester bearing a terminal oxirane ring and an acetate leaving group. With a molecular weight of 116.11 g/mol, density of 1.14 g/cm³, and boiling point of 146.7 °C , this compound serves as a bifunctional chiral intermediate that can undergo stereospecific ring-opening by nucleophiles while preserving the (S)-configuration at the C2 stereocenter [1]. Unlike the racemic mixture (CAS 6387-89-9), the (S)-enantiomer provides absolute stereochemical control in downstream reactions, making it a critical procurement specification for laboratories engaged in enantioselective synthesis of pharmaceuticals, chiral polymers, and functionalized C3 building blocks.

Why Racemic Glycidyl Acetate Cannot Substitute for the (S)-Enantiomer in Chiral Synthesis Procurement


Substituting racemic glycidyl acetate (CAS 6387-89-9) or the (R)-enantiomer for (S)-glycidyl acetate introduces the unwanted stereoisomer, which fundamentally compromises downstream stereochemical integrity. In kinetic resolution using porcine pancreas lipase (PPL), racemic glycidyl acetate yields a maximum enantiomeric excess of only 65% under single-resolution conditions [1]; the (R)-enantiomer reacts preferentially, leaving an (S)-enriched but not enantiopure product. Even advanced tandem transesterification protocols raise this to only 89% ee [1], still short of the ≥97% ee threshold required for pharmaceutical intermediates [2]. For applications demanding a single enantiomer—such as the synthesis of (S)-β-blockers or other chiral drugs—starting with the pre-resolved (S)-glycidyl acetate eliminates the inefficiency, material loss, and quality risk inherent in chiral separation. Generic substitution therefore results in either unacceptable enantiomeric impurity or costly additional purification steps that erode both yield and process economics.

Quantitative Differentiation Evidence for (S)-Glycidyl Acetate vs. Racemic Glycidyl Acetate and Glycidyl Butyrate


Enantiomeric Excess Improvement from Single to Tandem Kinetic Resolution of Glycidyl Acetate

When racemic glycidyl acetate is subjected to porcine pancreas lipase (PPL)-catalyzed transesterification in a single-resolution step, the maximum achievable enantiomeric excess (ee) for the (S)-enantiomer is 65%. By implementing a tandem transesterification strategy—where (R)-glycidol is first formed selectively and then transesterified to glycidyl acetate in a second enzymatic step—the ee of the final glycidyl acetate product is raised to 89% [1]. This 24-percentage-point improvement demonstrates that while enzymatic resolution of the racemate leaves substantial enantiomeric contamination, the tandem approach narrows but does not close the gap to the >97% ee required for pharmaceutical synthesis [2]. Procuring pre-resolved (S)-glycidyl acetate eliminates this performance ceiling entirely.

Enzymatic kinetic resolution Chiral chromatography Biocatalysis

Pharmaceutical-Grade Enantiopurity Threshold: Why ≥97% ee Is Non-Negotiable for Glycidyl Ester Intermediates

US Patent US4923810 establishes that glycidyl esters resolved to 97-98% ee are substantially more valuable for synthesizing optically active pharmaceuticals than material at 93% ee. The patent demonstrates that conventional enzymatic hydrolysis of racemic glycidyl butyrate plateaus at 93-95% ee, whereas the fractionated-enzyme method achieves 97-98% ee [1]. The patent explicitly states that for single-enantiomer pharmaceutical synthesis, less than 98% ee (i.e., >1% undesired isomer) is unacceptable due to potential toxicological problems from the wrong isomer and complications during purification of intermediates with multiple chiral centers [1]. Although the patent focuses on glycidyl butyrate, the identical oxirane pharmacophore and established structure-activity principles indicate the same ee threshold applies to glycidyl acetate—making pre-resolved (S)-glycidyl acetate the only procurement option that guarantees compliance.

Pharmaceutical synthesis Enantiomeric purity Regulatory compliance

Consistent Enantioselectivity Across Solvent Systems: Enantiomeric Ratio E and Selectivity Factor α for (S)-Glycidyl Acetate

In a study of PPL-catalyzed transesterification of racemic glycidol with vinyl acetate, the enantiomeric ratio (E) and the selectivity factor α—which quantifies the enzyme's preference for vinyl acetate over (S)-glycidyl acetate as the acyl acceptor—remained constant across hexane, diisopropylether, tetrachloromethane, and 2-butanone [1]. This solvent-invariant selectivity demonstrates that PPL's enantiomeric discrimination is an intrinsic enzymatic property rather than a solvent-dependent artifact. The constancy of α means that irrespective of the reaction medium, (S)-glycidyl acetate is recognized and processed with predictable stereochemical fidelity, providing process engineers with a robust parameter for reaction design and scale-up.

Enzyme kinetics Solvent engineering Biocatalysis

Absolute Stereochemical Control in C3 Synthon Chemistry vs. Diastereomeric Mixtures from Racemic Starting Material

(S)-Glycidyl acetate functions as a chiral C3 synthon wherein the (S)-configured oxirane carbon directs the stereochemical outcome of ring-opening reactions. Nucleophilic attack at the least substituted oxirane carbon proceeds with inversion of configuration, transferring the (S)-stereochemistry to the newly formed C2 center of the product. When racemic glycidyl acetate is used instead, ring-opening yields an equimolar mixture of (S)- and (R)-configured products—a diastereomeric mixture when further chiral centers are present [1]. This class-level principle is documented in the use of enantiopure glycidyl derivatives for synthesizing enantiomerically pure α-hydroxyesters and β-blockers, where optical rotation and chiral HPLC data confirm that product ee is directly governed by starting material ee [2]. No amount of achiral optimization can overcome the fundamental statistical limitation that racemic starting material produces at best 50% of the desired enantiomer in the product.

Chiral synthon Asymmetric synthesis Diastereoselectivity

Enantiopure Glycidyl Acetate Enables Stereoregular Polymer Synthesis: Tacticity Control vs. Atactic Polymers from Racemic Monomer

Glycidyl acetate undergoes concurrent ring-opening/ring-closing polymerization to yield poly(ether-co-orthoester) materials that are acid-degradable and of interest for drug delivery and photolithography [1]. When enantiopure (S)-glycidyl acetate is employed as the monomer, the resulting polymer backbone can adopt an isotactic configuration wherein all chiral centers share the same absolute stereochemistry. In contrast, polymerization of racemic glycidyl acetate produces atactic polymers with random stereochemical distribution along the backbone [2]. While quantitative tacticity data for poly(glycidyl acetate) specifically remain limited in the open literature, the well-established principles of stereoregular polymerization dictate that monomer enantiopurity directly governs polymer tacticity, which in turn controls crystallinity, thermal transitions, and degradation kinetics—parameters critical for reproducible material performance in biomedical and electronic applications.

Stereoregular polymerization Chiral polymers Acid-degradable materials

Procurement-Driven Application Scenarios for (S)-Glycidyl Acetate CAS 65031-95-0


Synthesis of Enantiopure (S)-β-Blockers and Chiral Cardiovascular Drugs

(S)-Glycidyl acetate serves as a direct chiral precursor for the synthesis of (S)-configured β-adrenergic receptor antagonists (β-blockers) such as (S)-propranolol. The (S)-enantiomer of propranolol is approximately 100-fold more potent than the (R)-enantiomer at the β1-adrenoceptor. By employing (S)-glycidyl acetate as the chiral C3 building block, nucleophilic ring-opening with isopropylamine followed by O-alkylation with 1-naphthol installs the correct (S)-stereochemistry without requiring a chiral resolution step, directly yielding the pharmacologically active enantiomer at the ≥98% ee threshold required for pharmaceutical development [1]. Using racemic glycidyl acetate would necessitate chiral separation of the final product, reducing overall yield by at least 50% and adding costly chromatographic or diastereomeric crystallization steps that are incompatible with scalable API manufacturing. This application directly leverages the enantiomeric purity evidence established in Section 3 (Evidence Items 1 and 2).

Enantioselective Polymerization for Isotactic Acid-Degradable Biomaterials

For research groups synthesizing acid-degradable poly(ether-co-orthoester) materials via concurrent ring-opening/ring-closing polymerization, (S)-glycidyl acetate provides the enantiopure monomer necessary to produce isotactic polymer architectures. Isotactic poly(glycidyl acetate-co-orthoester) materials are expected to exhibit distinct thermal transitions (Tm, Tg), crystallinity, and hydrolytic degradation kinetics compared to their atactic counterparts derived from racemic monomer [1]. These differences are critical in drug delivery applications where degradation rate determines payload release kinetics, and in photolithography where dissolution contrast depends on polymer microstructure. Procuring the (S)-enantiomer rather than the racemate ensures batch-to-batch reproducibility of these structure-dependent properties, as supported by the class-level polymer tacticity evidence in Section 3 (Evidence Item 5).

Chiral Ionic Liquid Synthesis for Asymmetric Catalysis and Chiral Separation Media

(S)-Glycidyl acetate has been reported as a precursor for chiral imidazolium-based ionic liquids, such as N-methyl-N'-(2-hydroxy-3-acetoxypropyl)imidazole hydrochloride [1]. The (S)-configuration at the 2-hydroxy-3-acetoxypropyl side chain imparts chirality to the ionic liquid, enabling its use as a chiral reaction medium for asymmetric catalysis or as a chiral selector in separation science. Racemic glycidyl acetate would yield an achiral or racemic ionic liquid incapable of enantiomeric discrimination, nullifying its utility for these applications. The absolute stereochemical control argument from Section 3 (Evidence Item 4) directly supports that only the enantiopure (S)-glycidyl acetate can yield a functional chiral ionic liquid.

Synthesis of Enantiomerically Pure α-Hydroxyesters via Glycidic Ester Intermediates

(S)-Glycidyl acetate can be converted to enantiomerically pure α-hydroxyesters through stereospecific oxirane ring-opening and subsequent hydrolysis. This transformation pathway is documented in the literature for preparing chiral α-hydroxy acid derivatives, which are versatile intermediates in natural product synthesis and medicinal chemistry [1]. When racemic glycidyl acetate is used, the resulting α-hydroxyester product is racemic, necessitating chiral resolution. The use of pre-resolved (S)-glycidyl acetate eliminates this need, providing direct access to (S)-α-hydroxyesters with enantiopurity directly traceable to the starting material, consistent with the chiral synthon evidence in Section 3 (Evidence Items 1 and 4).

Quote Request

Request a Quote for Glycidyl acetate, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.